4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Overview
Description
“4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1220018-77-8 . It has a molecular weight of 327.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H . This code provides a specific representation of the molecular structure.Scientific Research Applications
Metabolic Activity in Obese Rats
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride has been studied for its metabolic activity in obese rats. Chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed reduced food intake and weight gain in obese (fa/fa) rats. This research indicates potential metabolic effects of similar compounds on obesity (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Characterization in Chemical Studies
Several studies have focused on the synthesis and characterization of compounds related to this compound. For instance, research on 4-carboxypiperidinium chloride, which shares structural similarities, provided insights into its crystal and molecular structure, enhancing understanding of related compounds' chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Reactions with Other Chemicals
In the realm of organic chemistry, studies have explored how related compounds, such as 4-bromoxanthotoxin, react with various chemicals like nitriles and hydrazines. These reactions are critical for understanding the chemical behavior and potential applications of this compound in synthesizing new compounds (Hishmat, Abd el Rahman, Gohar, & Abdel-Rahman, 1979).
Application in Medicinal Chemistry
In medicinal chemistry, related compounds have been synthesized and characterized for potential therapeutic applications. For example, the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation could be relevant for the development of novel pharmaceuticals (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).
Lipolytic Effects
The lipolytic effects of compounds structurally similar to this compound have been studied. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate HCl showed increased glycerol release from adipocytes, indicating potential applications in understanding fat metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).
Safety and Hazards
The compound is classified as an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKIDBMKZUYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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